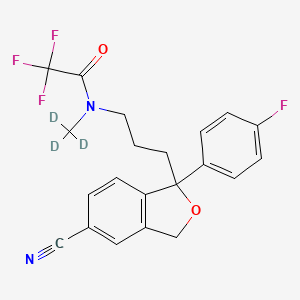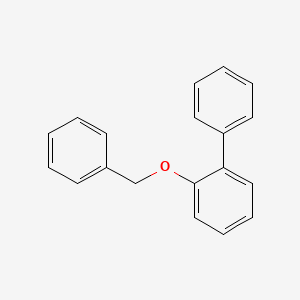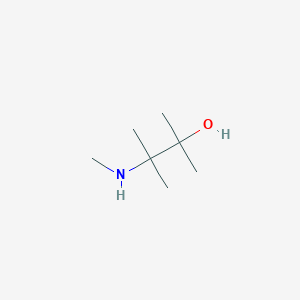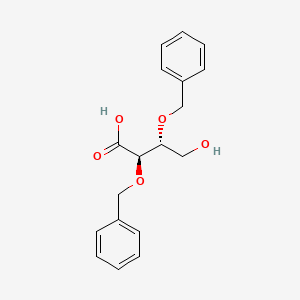
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two phenylmethoxy groups attached to a butanoic acid backbone, with hydroxyl and phenylmethoxy groups positioned on the second and third carbon atoms, respectively. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
(2S,3S)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid: The enantiomer of the compound with different stereochemistry.
4-Hydroxy-2,3-bis(methoxy)-butanoic Acid: A similar compound with methoxy groups instead of phenylmethoxy groups.
2,3-Dihydroxybutanoic Acid: A compound with hydroxyl groups instead of phenylmethoxy groups.
Uniqueness
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H20O5 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
(2R,3R)-4-hydroxy-2,3-bis(phenylmethoxy)butanoic acid |
InChI |
InChI=1S/C18H20O5/c19-11-16(22-12-14-7-3-1-4-8-14)17(18(20)21)23-13-15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2,(H,20,21)/t16-,17-/m1/s1 |
InChIキー |
BDFMIPYELGLIOP-IAGOWNOFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[C@H](CO)[C@H](C(=O)O)OCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)COC(CO)C(C(=O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


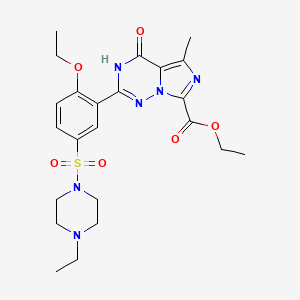

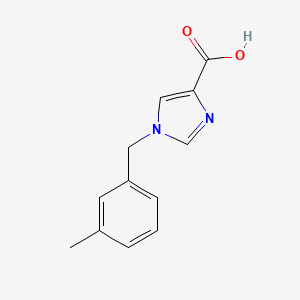

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
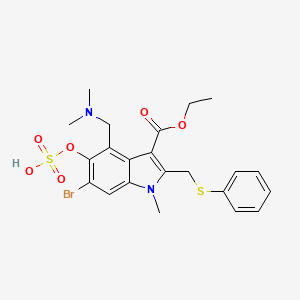
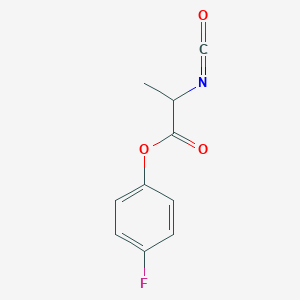
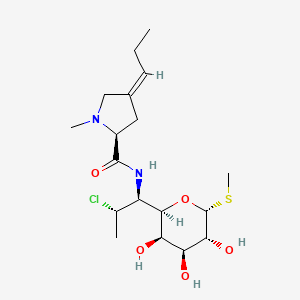
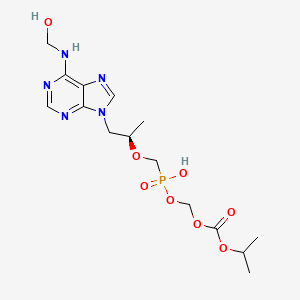
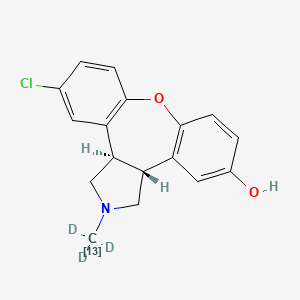
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
